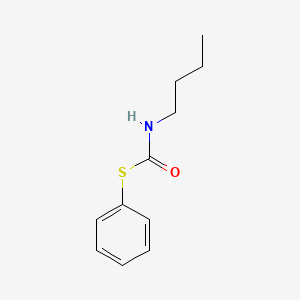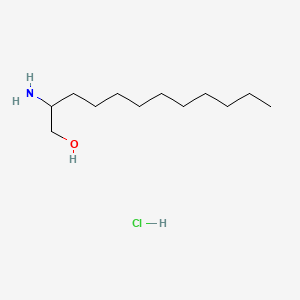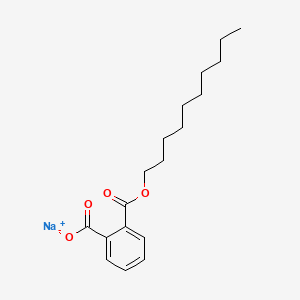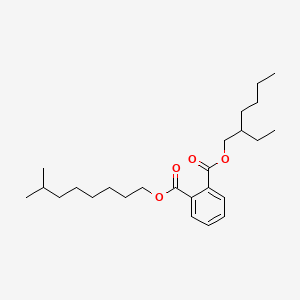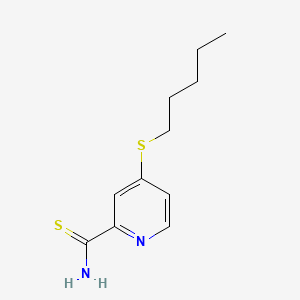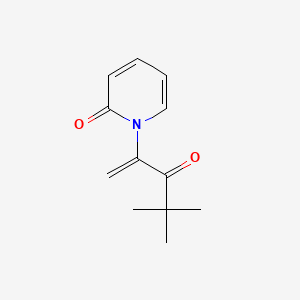
Potassium phenylglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium phenylglycolate is an organic compound with the molecular formula C8H9KO3 It is a potassium salt of phenylglycolic acid, characterized by its crystalline structure and solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium phenylglycolate can be synthesized through the neutralization of phenylglycolic acid with potassium hydroxide. The reaction typically involves dissolving phenylglycolic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to yield crystalline this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of automated reactors for precise control of reaction conditions and the implementation of crystallization processes to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium phenylglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid.
Reduction: Reduction reactions can convert it back to phenylglycolic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylglycolic acid.
Substitution: Various substituted phenylglycolates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Potassium phenylglycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phenylglycolate derivatives.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of potassium phenylglycolate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glycolate metabolism. The phenyl group can influence the compound’s reactivity and interaction with other molecules, potentially affecting cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Phenylglycolic Acid: The parent compound of potassium phenylglycolate.
Sodium Phenylglycolate: Another salt form with similar properties but different solubility and reactivity.
Ethyl Phenylglycolate: An ester derivative with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific potassium ion, which can influence its solubility, reactivity, and applications. Compared to other similar compounds, it may offer advantages in certain chemical reactions and industrial processes due to its distinct properties.
Eigenschaften
CAS-Nummer |
84864-61-9 |
|---|---|
Molekularformel |
C8H7KO3 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
potassium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
UXIPJZUVTLMZBG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


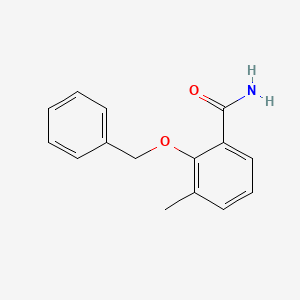
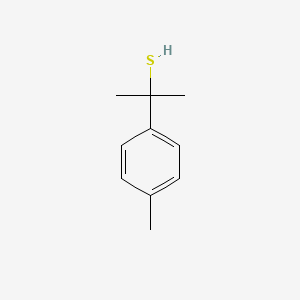
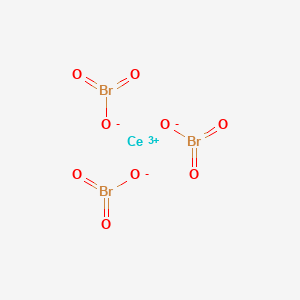
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
